Cas no 827614-70-0 (4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability under ambient conditions compared to boronic acids, owing to the dioxaborolane protecting group. The electron-withdrawing trifluorophenyl moiety improves reactivity in coupling reactions, particularly with electron-rich aryl halides. The tetramethyl substitution on the dioxaborolane ring further contributes to steric protection, reducing unwanted side reactions. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where selective functionalization of polyfluorinated aromatics is required. Its crystalline solid form facilitates handling and precise stoichiometric use in synthetic applications.
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol
Takagi, Jun; et al,
Tetrahedron Letters,
2013,
54(2),
166-169